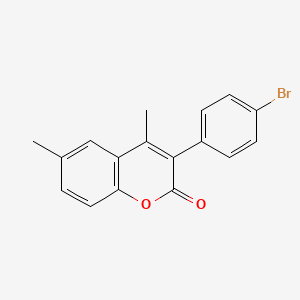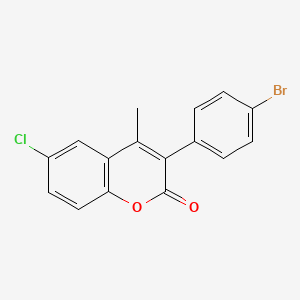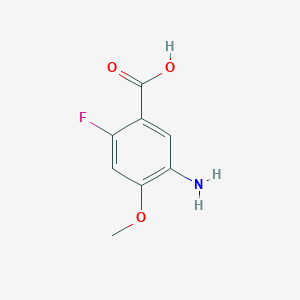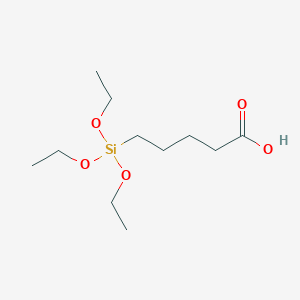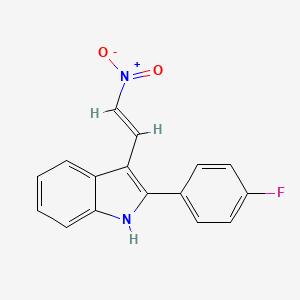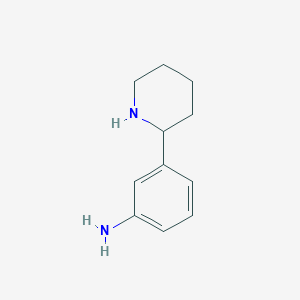
3-(2-Piperidyl)phenylamine
Descripción general
Descripción
3-(2-Piperidyl)phenylamine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Phenylamine, also known as aniline or aminobenzene, behaves as a fairly straightforward primary amine . It reacts with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Aplicaciones Científicas De Investigación
Scientific Research Applications of 3-(2-Piperidyl)phenylamine
Pharmacological Significance in Antipsychotic Agents Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, represent key pharmacophoric groups in several antipsychotic drugs. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors. These findings suggest the potential of this compound derivatives in improving antipsychotic therapies by targeting specific receptor subtypes for enhanced therapeutic efficacy without the typical side effects associated with conventional antipsychotic medications (Sikazwe et al., 2009).
Biological Activities of Piper Species Piper species, rich in essential oils and phenylpropanoids, demonstrate significant biological activities, including antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic actions against various cancer cell lines. The diverse chemical composition of Piper essential oils underlines their potential as natural sources for developing new therapeutic agents targeting a wide range of human diseases. This highlights the importance of further investigation into the components of Piper species, such as this compound, for their possible applications in medicine and pharmacology (da Silva et al., 2017).
Antifungal and Antimicrobial Potentials Compounds isolated from Piper species, including those structurally related to this compound, have shown promising antifungal activities. These include a range of chemical structures such as amides, flavonoids, and phenylpropanoids, which could serve as leads for the development of new pharmaceuticals or agricultural fungicides. The antimicrobial properties further enhance the potential of these compounds in addressing the need for alternative and effective antimicrobial agents (Xu & Li, 2011).
Enhancement of Drug Bioavailability Piperine, a major principle of black pepper and structurally related to this compound, has been studied for its bioavailability-enhancing properties. It inhibits various enzymes involved in drug metabolism, leading to increased absorption and effectiveness of therapeutic agents. This property is particularly significant for the development of co-therapies where piperine or its derivatives could be used to enhance the efficacy of other drugs, potentially including those derived from this compound (Srinivasan, 2007).
Mecanismo De Acción
Target of Action
3-(Piperidin-2-yl)aniline, also known as 3-(2-Piperidyl)phenylamine, is a derivative of piperidine, a six-membered heterocycle . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . They have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives are known to show a wide variety of biological activities .
Action Environment
One study has investigated the influence of solvent environment on the photophysical properties of a benzanthrone derivative of piperidine .
Propiedades
IUPAC Name |
3-piperidin-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNHPSPUUVWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




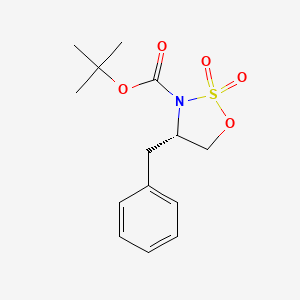
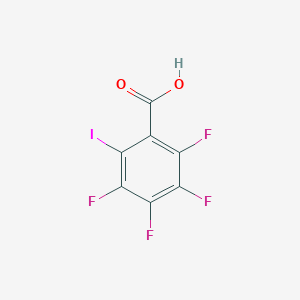
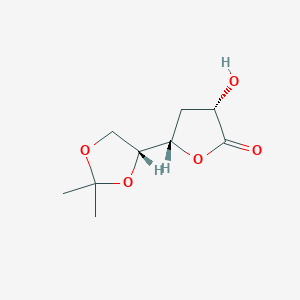

![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)
